6-[{(2s)-2-Amino-3-[4-(Benzyloxy)phenyl]propyl}(Hydroxy)amino]-6-Oxohexanoic Acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[{(2s)-2-Amino-3-[4-(Benzyloxy)phenyl]propyl}(Hydroxy)amino]-6-Oxohexanoic Acid is a complex organic compound with a unique structure that includes an amino group, a benzyloxy group, and a hydroxyamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[{(2s)-2-Amino-3-[4-(Benzyloxy)phenyl]propyl}(Hydroxy)amino]-6-Oxohexanoic Acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates through various organic reactions. Common synthetic routes may include:
Protection of the amino group: This step involves protecting the amino group to prevent it from reacting during subsequent steps.
Formation of the benzyloxy group: This can be achieved through a nucleophilic substitution reaction.
Coupling reactions: The key intermediates are coupled together using reagents such as coupling agents or catalysts.
Deprotection: The protected groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[{(2s)-2-Amino-3-[4-(Benzyloxy)phenyl]propyl}(Hydroxy)amino]-6-Oxohexanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
6-[{(2s)-2-Amino-3-[4-(Benzyloxy)phenyl]propyl}(Hydroxy)amino]-6-Oxohexanoic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 6-[{(2s)-2-Amino-3-[4-(Benzyloxy)phenyl]propyl}(Hydroxy)amino]-6-Oxohexanoic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-[{(2s)-2-Amino-3-[4-(Benzyloxy)phenyl]propyl}(Hydroxy)amino]-6-Oxohexanoic Acid include:
Phenylboronic acid: A boronic acid with a phenyl group, commonly used in organic synthesis.
Benzyloxyphenyl derivatives: Compounds with a benzyloxy group attached to a phenyl ring, used in various chemical applications.
Uniqueness
The uniqueness of 6-[{(2s)-2-Amino-3-[4-(Benzyloxy)phenyl]propyl}(Hydroxy)amino]-6-Oxohexanoic Acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C22H28N2O5 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
6-[[(2S)-2-amino-3-(4-phenylmethoxyphenyl)propyl]-hydroxyamino]-6-oxohexanoic acid |
InChI |
InChI=1S/C22H28N2O5/c23-19(15-24(28)21(25)8-4-5-9-22(26)27)14-17-10-12-20(13-11-17)29-16-18-6-2-1-3-7-18/h1-3,6-7,10-13,19,28H,4-5,8-9,14-16,23H2,(H,26,27)/t19-/m0/s1 |
InChI Key |
YOYHDDAKAGRLRC-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](CN(C(=O)CCCCC(=O)O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(CN(C(=O)CCCCC(=O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.